Product packaging for CID 53976762(Cat. No.:)

CID 53976762

Cat. No.: B15480522
M. Wt: 184.31 g/mol
InChI Key: VBVAKGKFOCMGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Cyclin A and Cyclin B in Cell Cycle Regulation

The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Central to this regulation are cyclin-dependent kinases (CDKs), whose activities are governed by their association with regulatory subunits called cyclins. wikipedia.orgabcam.com Cyclin A and Cyclin B are key mitotic cyclins that are essential for the control of the cell cycle, particularly at the G2/M transition. abcam.comebi.ac.uk

Cyclin D and Cyclin E are primarily involved in the G1/S transition, where the cell commits to DNA replication. abcam.comyoutube.com Following this, Cyclin A, in complex with CDK2, plays a crucial role during the S phase, ensuring that DNA replication occurs only once per cell cycle. youtube.com As the cell progresses into the G2 phase, Cyclin A associates with CDK1, which helps to activate and stabilize the Cyclin B-CDK1 complex. youtube.com The accumulation of the Cyclin B-CDK1 complex, also known as the Maturation Promoting Factor (MPF), drives the cell into mitosis. abcam.comyoutube.com The activity of these complexes is critical for processes such as chromosome condensation, nuclear envelope breakdown, and spindle assembly. abcam.com The sequential expression and degradation of these cyclins ensure the orderly progression through the cell cycle, and their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer. abcam.com

Role of RxL Motifs in Cyclin-Substrate Interactions

The specificity of cyclin-CDK complexes for their numerous substrates is not determined by the kinase active site alone. Cyclins themselves play a direct role in substrate recognition through docking motifs. A key and well-conserved docking motif is the "RXL" motif, characterized by an Arginine (R), any amino acid (x), and a Leucine (B10760876) (L). biorxiv.orgpnas.org This motif is present in many substrates and inhibitors of cyclin-CDK complexes, such as p27, E2F1, and p107. pnas.orgtandfonline.com

The RXL motif on a substrate protein binds to a conserved hydrophobic patch on the surface of the cyclin, a site distinct from the CDK active site. pnas.orgnih.gov This interaction tethers the substrate to the cyclin-CDK complex, increasing the local concentration of the substrate and thereby facilitating its efficient phosphorylation by the CDK. pnas.org This docking mechanism is crucial for the timely and specific phosphorylation of key cell cycle regulators. While Cyclin A has a high affinity for RXL motifs, Cyclin B binds them more weakly, suggesting a mechanism for differential substrate recognition between the two cyclins. tandfonline.comnih.gov

Therapeutic Rationale for Targeting Cyclin A/B-RxL Interactions

The direct inhibition of CDKs has been a long-standing goal in cancer therapy, but the development of selective inhibitors has been challenging. An alternative and more targeted approach is to disrupt the specific protein-protein interactions (PPIs) between cyclins and their substrates. circlepharma.com Targeting the Cyclin-RxL interaction offers a novel mechanism distinct from the action of CDK inhibitors. circlepharma.com

Many cancers exhibit dysregulation of the cell cycle, often involving the retinoblastoma (Rb) protein and the E2F family of transcription factors. aacrjournals.org In cancers with a defective Rb pathway, E2F activity is often elevated, driving uncontrolled cell proliferation. nih.govresearchgate.net It has been shown that disrupting the interaction between Cyclin A and E2F1 can be synthetically lethal in cancer cells with high E2F activity. aacrjournals.orgbiospace.com This means that while normal cells are unaffected, cancer cells with this specific vulnerability are selectively killed. biospace.com Therefore, developing molecules that block the RxL binding pocket on Cyclin A and Cyclin B presents a promising therapeutic strategy for cancers such as small cell lung cancer (SCLC), triple-negative breast cancer (TNBC), and neuroblastoma, which are often characterized by Rb pathway defects and high E2F levels. nih.govaacrjournals.orgfirstwordpharma.com

Overview of Macrocyclic Peptides as Modulators of Protein-Protein Interactions

Protein-protein interactions represent a vast and largely untapped class of therapeutic targets. nih.gov Traditional small molecules are often ineffective at disrupting the large, flat surfaces of PPIs, while large biologics like antibodies cannot typically access intracellular targets. nih.govfrontiersin.org Macrocyclic peptides have emerged as a powerful modality to bridge this gap. frontiersin.orgfrontiersin.org

Macrocyclic peptides offer several advantages for targeting PPIs. frontiersin.orgfrontiersin.org Their larger size compared to small molecules allows them to interact with a greater surface area, leading to high affinity and selectivity for their targets. frontiersin.org Cyclization of a linear peptide enhances its metabolic stability by making it more resistant to proteases. nih.govresearchgate.net It also pre-organizes the peptide into a bioactive conformation, which reduces the entropic penalty of binding to its target. frontiersin.org Furthermore, macrocycles can be designed to be cell-permeable, allowing them to reach intracellular targets that are inaccessible to antibody-based therapies. frontiersin.orgresearchgate.net

Achieving cell permeability in macrocyclic peptides is a significant challenge, but rational design principles have been established. nih.govdrugdiscoverychemistry.com Strategies to enhance passive diffusion across the cell membrane include modulating the molecule's polar surface area, incorporating N-methylated amino acids to shield backbone amides, and fine-tuning hydrophobic interactions. circlepharma.comresearchgate.net Computational modeling and conformational analysis are used to predict and design macrocycles with properties that favor cell entry. drugdiscoverychemistry.comresearchgate.net The development of orally bioavailable macrocycles like CID-078 demonstrates the success of these design principles, enabling the creation of drugs that can be administered conveniently to patients. aacrjournals.orgbiospace.com

Detailed Research Findings on CID-078

CID-078 is a novel, orally bioavailable, and cell-permeable macrocycle designed to potently and selectively inhibit the RxL-mediated interactions of both Cyclin A and Cyclin B. aacrjournals.orgbiospace.com

Mechanism of Action

Biochemical and cellular studies have confirmed that CID-078 binds to the hydrophobic patch of Cyclin A and Cyclin B. aacrjournals.org This action prevents the binding of RxL-containing substrates. Specifically, it disrupts the interaction of E2F1 with the Cyclin A2-Cdk2 complex and the interaction of the inhibitory kinase Myt1 with the Cyclin B1-Cdk1 complex. aacrjournals.orgcirclepharma.com The disruption of these two key interactions leads to a dual effect: the hyperactivation of E2F1 and the hyperactivation of Cyclin B. nih.govresearchgate.net This paradoxical hyperactivation ultimately triggers spindle assembly checkpoint (SAC) activation and leads to mitotic catastrophe and apoptotic cell death, particularly in cancer cells with high baseline E2F activity. aacrjournals.orgnih.govresearchgate.net

Preclinical Efficacy

Preclinical studies have demonstrated the potent anti-tumor activity of CID-078. In various cancer cell lines, including those from small cell lung cancer (SCLC) and breast cancer, treatment with CID-078 led to the inhibition of cell cycle progression, G2/M arrest, and robust induction of apoptosis. aacrjournals.orgaacrjournals.org Importantly, this effect was selective for cancer cells with RB1/TP53 deficiencies, while non-transformed cells were largely unaffected, suggesting a wide therapeutic window. aacrjournals.org

In patient-derived xenograft (PDX) models of chemotherapy-resistant SCLC and various breast cancers, orally administered CID-078 resulted in significant single-agent tumor regression. nih.govaacrjournals.org The anti-tumor activity correlated with high E2F1 expression levels in the tumors. aacrjournals.org Furthermore, treatment with CID-078 led to an increase in the phosphorylation of separase, a direct substrate of Cyclin B1-Cdk1, confirming target engagement in vivo. aacrjournals.orgcirclepharma.com These promising preclinical results have led to the advancement of CID-078 into Phase 1 clinical trials for patients with advanced solid tumors. firstwordpharma.comcirclepharma.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2Si B15480522 CID 53976762

Properties

Molecular Formula

C9H16O2Si

Molecular Weight

184.31 g/mol

InChI

InChI=1S/C9H16O2Si/c1-10-12-5-4-7-2-3-8-9(6-7)11-8/h7-9H,2-6H2,1H3

InChI Key

VBVAKGKFOCMGKG-UHFFFAOYSA-N

Canonical SMILES

CO[Si]CCC1CCC2C(C1)O2

Origin of Product

United States

Molecular Mechanism of Action of Cid 078

Direct Binding and Inhibition of Cyclin A/B-RxL Complex Formation

CID-078's primary mode of action is its selective targeting and binding to the hydrophobic patch of cyclins A and B. circlepharma.comcancer.gov This interaction is crucial as it physically obstructs the binding of proteins containing the RxL (arginine-x-leucine) motif to the cyclin-cyclin-dependent kinase (CDK) complexes. circlepharma.compatsnap.com

Identification of Specific Interaction Interfaces

Research has identified that CID-078 directly engages with the hydrophobic patch on both cyclin A and cyclin B. circlepharma.comcancer.gov This binding prevents the association of key RxL-containing substrates. Specifically, it blocks the interaction between E2F1 and the cyclin A-CDK2 complex, and the interaction between Myt1 and the cyclin B-CDK1 complex. circlepharma.comcancer.govpatsnap.com This targeted disruption is a key feature of its specificity. The disruption of the cyclin A/E2F RxL interaction, in particular, leads to a hyperactivation of E2F, which can trigger synthetic lethality in tumors with high E2F activity. nih.govcirclepharma.com

Biochemical Characterization of Inhibitory Potency

Biochemical and cellular studies have confirmed that CID-078 is a potent and selective dual inhibitor of cyclin A and B RxL-mediated interactions. circlepharma.compatsnap.com In preclinical studies, the compound has shown significant anti-proliferative activity. For instance, in certain small cell lung cancer (SCLC) cell lines, CID-078 exhibited EC50 values of less than 20 nM. biorxiv.org This high potency underscores its potential as a therapeutic agent. The inhibitory action of CID-078 on the cyclin B1-Cdk1 complex also leads to an increase in the inhibitory phosphorylation of separase (ESPL1), a direct substrate of this complex. circlepharma.comcirclepharma.com

Downstream Cellular Consequences of Cyclin A/B RxL Inhibition

The inhibition of cyclin A/B-RxL interactions by CID-078 initiates a cascade of cellular events that are detrimental to cancer cell survival.

Perturbation of Cell Cycle Progression

The cyclins and CDKs are master regulators of the cell cycle, and their disruption by CID-078 has profound effects on cell cycle progression. nih.gov Specifically, inhibition of cyclin A and B functions leads to a cell cycle arrest at the G2/M phase. circlepharma.comcirclepharma.com In some instances, a G1/S transition arrest has also been noted. cancer.gov This disruption of the normal cell cycle sequence prevents cancer cells from proceeding through mitosis, a critical step for proliferation. taylorandfrancis.com Studies have shown that treatment with CID-078 leads to a dose-dependent mitotic arrest. biorxiv.org Paradoxically, while inhibiting certain cyclin functions, CID-078 can lead to the formation of neomorphic Cdk2-cyclin B complexes which promote the activation of the Spindle Assembly Checkpoint (SAC), further contributing to mitotic arrest. nih.gov

Molecular Targets and Engagement Analysis

Target Validation in Cellular Contexts

There is no available scientific literature that identifies or validates the molecular targets of CID 53976762 within a cellular context. Target validation studies, which are crucial for understanding a compound's mechanism, involve a range of biochemical, biophysical, and cell-based assays to confirm the interaction between a compound and its intended target. chdifoundation.org These studies often utilize advanced techniques to interrogate cellular pathways and confirm that engagement with a specific target leads to a desired physiological effect. chdifoundation.org For this compound, such studies have not been published.

Preclinical Efficacy and Biological Activity of Cid 078 in Disease Models Excluding Human Clinical Data

In Vitro Efficacy Studies in Cancer Cell Lines

Preclinical studies have evaluated the antiproliferative activity of CID-078 across a range of cancer cell lines. In a panel of 14 neuroblastoma cell lines, CID-078 demonstrated a spectrum of activity, with high sensitivity observed in nine lines and low sensitivity in five. bioworld.com The deletion of the CDKN2A gene, a key cell cycle regulator, was found to sensitize cells to CID-078. businesswire.com For instance, neuroblastoma SH-SY5Y clones where CDKN2A was inactivated showed significantly lower GI50 values (a measure of the concentration causing 50% growth inhibition) compared to the wild-type cells. bioworld.com Specifically, the SH-SY5Y C7.3 and C8.10 clones had GI50 values of 55 nM and 6 nM, respectively, whereas the wild-type SH-SY5Y cells had a GI50 greater than 10 µM. bioworld.com

In vitro testing also showed that CID-078 induced antiproliferative activity in various small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC) cell lines. bioworld.com Furthermore, triple-negative breast cancer (TNBC) cell lines have been shown to have a higher sensitivity to CID-078 compared to non-TNBC cancer cell lines. circlepharma.com

Table 1: In Vitro Susceptibility of Neuroblastoma Cell Lines to CID-078 Data derived from MTT assays. bioworld.com

Cell Line Sensitivity to CID-078
SKNSH High
NGP High
SJNB6 High
HDN33 High
SHEP2 High
NMB High
LAN-1 High
KPNYN High
SJNB8 High
CHLA90 Low
SY5Y WT Low
GIMEN Low
TR14 Low
SKNAS Low

The antitumor activity of CID-078 has been consistently correlated with the expression levels of E2F transcription factor 1 (E2F1) and Separase (ESPL1). circlepharma.compatsnap.com Tumor models with high scores for E2F targets and G2M checkpoint pathways, as well as elevated levels of E2F1 and ESPL1, demonstrate greater tumor growth inhibition or regression when treated with CID-078. circlepharma.combusinesswire.com This correlation holds true across various cancer types, including lung and breast cancer models. circlepharma.comresearchgate.net In studies involving patient-derived xenograft (PDX) models of breast cancer, all models with higher baseline tumor expression of E2F1 and ESPL1 responded to CID-078 treatment, while those with lower expression did not. researchgate.netaacrjournals.org The median expression of both E2F1 and ESPL1 was observed to be higher in tumors that responded to the treatment compared to non-responders. researchgate.netaacrjournals.org This suggests that E2F1 and ESPL1 expression levels could serve as predictive biomarkers for CID-078 efficacy. bioworld.compatsnap.com

The primary mechanism by which CID-078 induces cell death is through the induction of apoptosis. cancer.govresearchgate.net By inhibiting the interaction between cyclin A/B and their substrates, CID-078 causes significant DNA damage and cell cycle arrest at the G2/M transition phase. bioworld.combioworld.com This disruption of the cell cycle leads to mitotic arrest and subsequent programmed cell death. researchgate.netcirclepharma.com Mechanistic studies in neuroblastoma and SCLC cell lines confirmed that treatment with CID-078 leads to the induction of DNA damage and G2/M arrest. businesswire.combioworld.combioworld.com This is further supported by the activation of the spindle assembly checkpoint (SAC), evidenced by increased levels of γH2AX, a marker for DNA double-strand breaks, and the phosphorylation of BUBR1, a key component of the SAC. bioworld.com The process culminates in apoptotic cell death, as demonstrated by the presence of cleaved caspase 3 in treated tumor models. researchgate.netaacrjournals.org

In a preclinical study involving patient-derived xenograft (PDX) models of breast cancer, CID-078 was evaluated both as a single agent and in combination with other therapies. In one of four ER+/HER2- models, substantial tumor regression was observed when CID-078 was combined with elacestrant, an oral selective estrogen receptor degrader (SERD). researchgate.netaacrjournals.org

Mechanisms of Cell Death Induction (e.g., Apoptosis, Necrosis)

In Vivo Preclinical Efficacy in Non-Human Xenograft Models

CID-078 has demonstrated significant single-agent efficacy, including tumor regression, in preclinical xenograft models of small-cell lung cancer (SCLC). circlepharma.combusinesswire.comfirstwordpharma.com In vivo studies using SCLC cell-derived xenograft (CDX) models showed that CID-078 monotherapy was beneficial, particularly in models characterized by high E2F targets and G2M checkpoint hallmark pathway scores. bioworld.comiaslc.org In the NCI-H446 SCLC tumor model, treatment led to an increase in the phosphorylation of separase at serine 1126 (p-separase S1126), which is a direct substrate of the Cyclin B1-Cdk1 complex. bioworld.com This increase in p-separase, a mitotic phase-specific protein, is consistent with the proposed mechanism of mitotic arrest leading to apoptotic cell death. bioworld.com The antitumor activity in these SCLC models correlated with the expression of E2F1 and ESPL1. bioworld.com These promising preclinical results in SCLC models have supported the granting of Orphan Drug Designation by the U.S. Food and Drug Administration for CID-078 for the treatment of SCLC. businesswire.comcancernetwork.com

Tumor Regression in Non-Small-Cell Lung Cancer (NSCLC) Xenografts

In preclinical evaluations, CID-078 has demonstrated significant anti-tumor effects as a single agent. Studies presented at the 2024 World Conference on Lung Cancer revealed that treatment with CID-078 led to tumor regressions in preclinical models of non-small-cell lung cancer (NSCLC). circlepharma.combusinesswire.com The compound was effective in both cell-line derived xenograft (CDX) and patient-derived xenograft (PDX) models of NSCLC. bioworld.comiaslc.org This activity in models that more closely mimic human tumor biology, such as PDX models, underscores its potential therapeutic relevance. bioworld.com

Correlation of Efficacy with Biomarker Expression in Preclinical Models

The anti-tumor activity of CID-078 in preclinical models has been strongly correlated with specific molecular biomarkers. circlepharma.com Efficacy, defined by tumor growth inhibition or regression, was predicted by high scores for E2F targets and G2M checkpoint hallmark pathways. circlepharma.combioworld.com Furthermore, the anti-tumor activity of CID-078 showed a direct correlation with the expression levels of E2F1 and separase (ESPL1). circlepharma.combioworld.compatsnap.com

In various cancer models, including lung and breast cancer, tumors with elevated levels of E2F1, cyclin B1, and ESPL1 were particularly sensitive to CID-078. circlepharma.compatsnap.com For instance, in breast cancer PDX models, a strong correlation was observed between the baseline tumor expression of E2F1, E2F2, and ESPL1 and the anti-tumor response to CID-078. circlepharma.com This suggests that these biomarkers could be used for patient stratification in clinical settings. businesswire.com

Table 1: Biomarkers Associated with CID-078 Preclinical Efficacy

Biomarker Category Specific Marker Association with Efficacy Source
Pathway Activity High E2F Target Score Predictive of Response circlepharma.combioworld.combusinesswire.com
High G2M Checkpoint Score Predictive of Response circlepharma.combioworld.com
Gene/Protein Expression High E2F1 Expression Correlates with Activity circlepharma.combioworld.compatsnap.com
High ESPL1 (Separase) Expression Correlates with Activity circlepharma.combioworld.compatsnap.com
High Cyclin B1 Expression Observed in Sensitive Models circlepharma.com
Genomic Alterations RB1 Mutations Linked to Activity businesswire.com
CDKN2A Deletion Sensitizes Cells to CID-078 businesswire.com

Dose-Response Characterization in Animal Models

Dose-dependent anti-tumor activity of CID-078 has been characterized in animal models. In studies using breast cancer PDX models, CID-078 demonstrated robust, dose-dependent single-agent efficacy. circlepharma.com Treatment with CID-078 at clinically achievable doses resulted in tumor growth inhibition and regression in sensitive NSCLC and SCLC models. circlepharma.com An abstract for a Phase 1 clinical trial noted that preclinical data in various species indicated a 20% oral bioavailability. ascopubs.org

Pharmacodynamic Biomarkers of CID-078 Activity in Preclinical Models

Pharmacodynamic studies have elucidated the mechanism of action of CID-078, revealing distinct effects on cell cycle regulation and DNA damage response pathways.

CID-078 is a potent and selective macrocycle that binds to the hydrophobic patch of cyclins A and B. bioworld.comascopubs.org This action blocks the RxL motif-mediated binding of key substrates, including E2F1 to the cyclin A2-CDK2 complex and Myt1 to the cyclin B1-CDK1 complex. bioworld.comascopubs.orgcirclepharma.com The disruption of these protein-protein interactions leads to a cascade of downstream effects. circlepharma.comfirstwordpharma.com

A primary outcome of CID-078 treatment is a cell cycle arrest at the G2/M phase. bioworld.comascopubs.orgbioworld.com Mechanistic studies in neuroblastoma models also confirmed the activation of the Spindle Assembly Checkpoint (SAC), evidenced by the increased phosphorylation of BUBR1, a key SAC component. bioworld.com The binding of CID-078 to cyclin B1 leads to the inhibitory phosphorylation of the mitosis-specific protein separase, resulting in mitotic arrest and subsequent apoptotic cell death. bioworld.comiaslc.orgcirclepharma.com

A consistent finding across preclinical studies is that the anti-cancer activity of CID-078 is linked to the induction of DNA damage. circlepharma.combioworld.combioworld.com Data from an AACR 2025 presentation specified that the therapeutic effect is mediated, in part, by the disruption of the ATR/Chk1 DNA repair pathway. circlepharma.com

Pharmacodynamic analyses in preclinical models have identified key markers of this DNA damage response. In neuroblastoma cell lines, treatment with CID-078 led to a significant increase in γH2AX, a well-established marker for DNA double-strand breaks. bioworld.com Similarly, in breast cancer models, treatment induced the phosphorylation of ATM (pATM S1981), another critical indicator of DNA damage. circlepharma.com

Table 2: Key Pharmacodynamic Effects of CID-078 in Preclinical Models

Effect Marker Observation Source
Cell Cycle Arrest G2/M Phase Arrest Consistent finding across models bioworld.comascopubs.orgbioworld.com
Checkpoint Modulation pBUBR1 (SAC activation) Increased phosphorylation bioworld.com
pSeparase (S1126) Increased inhibitory phosphorylation bioworld.comiaslc.orgcirclepharma.com
DNA Damage γH2AX Increased levels bioworld.com
pATM (S1981) Increased phosphorylation circlepharma.com
ATR/Chk1 Pathway Disrupted by CID-078 circlepharma.com

The mechanism of CID-078 is intrinsically linked to the E2F family of transcription factors. By disrupting the inhibitory interaction between cyclin A and E2F, CID-078 leads to the hyperactivation of E2F, which drives synthetic lethality specifically in tumors characterized by a dysregulated CDK-RB-E2F axis. businesswire.comascopubs.org

Preclinical efficacy is consistently observed in tumors with high baseline E2F target pathway scores. circlepharma.comascopubs.org Correspondingly, pharmacodynamic analyses in responding preclinical models show that treatment with CID-078 induces a robust activation of E2F target genes and DNA repair pathways. circlepharma.com This confirms that the compound's mechanism of action proceeds as designed, leading to downstream transcriptional changes that promote anti-tumor activity.

Structure Activity Relationship Sar and Computational Studies of Cid 078

Structure-Activity Relationship (SAR) Analysis of Macrocyclic Scaffolds

The development of CID-078 is a testament to the power of macrocyclic chemistry in tackling challenging drug targets like protein-protein interfaces. The inherent structural properties of macrocycles provide a unique scaffold that can be rationally designed to achieve both potency and favorable pharmacological properties. biorxiv.org

Identification of Key Pharmacophoric Features

The primary mechanism of action of CID-078 involves the disruption of the interaction between the highly conserved hydrophobic patch on Cyclins A and B and the RxL (arginine-x-leucine) motif present in their substrates. researchgate.net This targeted disruption is the cornerstone of its therapeutic potential.

Key pharmacophoric features essential for the activity of CID-078 and related macrocycles include:

Macrocyclic Core: The macrocyclic structure provides a constrained conformation that pre-organizes the key binding motifs, reducing the entropic penalty upon binding and enhancing affinity.

RxL Mimetic Motifs: The molecule incorporates chemical features that mimic the critical arginine and leucine (B10760876) residues of the endogenous RxL motif, allowing it to competitively bind to the cyclin's hydrophobic patch.

Hydrogen Bond Donors and Acceptors: Strategically placed hydrogen bond donors and acceptors on the macrocyclic scaffold are crucial for establishing specific interactions with amino acid residues within the cyclin binding pocket, thereby contributing to both affinity and selectivity.

Modulators of Physicochemical Properties: The macrocyclic scaffold is amenable to chemical modifications that fine-tune its physicochemical properties, such as cell permeability and oral bioavailability, which are critical for its therapeutic application. biorxiv.org

Impact of Structural Modifications on Biological Activity

The optimization of the macrocyclic scaffold of CID-078 has been a data-driven process, leveraging an iterative cycle of design, synthesis, and biological testing. While specific proprietary data on the SAR of CID-078 analogues is not publicly available, general principles derived from the development of macrocyclic inhibitors suggest the following impacts of structural modifications:

Structural Modification Impact on Biological Activity
Ring Size and ConformationAlters the presentation of key binding motifs, affecting both potency and selectivity.
Side Chain VariationsModifications to the side chains that mimic the RxL motif directly influence the binding affinity for Cyclin A and Cyclin B.
Introduction of Non-natural Amino AcidsCan enhance proteolytic stability, improve cell permeability, and introduce novel interactions with the target protein.
N-methylation and other modificationsCan improve oral bioavailability and other pharmacokinetic properties by reducing the number of hydrogen bond donors and modulating polarity.

Circle Pharma's proprietary MXMO™ platform, which integrates structure-based drug design and advanced synthetic chemistry, has been pivotal in navigating the complex chemical space of macrocycles to identify and refine CID-078. patsnap.compatsnap.com

Computational Chemistry and Molecular Modeling

Computational approaches have been central to the discovery and development of CID-078, enabling the rational design of macrocycles with desired biological activities and drug-like properties. equityzen.com

Molecular Docking Simulations with Cyclin A/B-RxL Interfaces

Molecular docking simulations have been instrumental in predicting the binding modes of macrocyclic candidates like CID-078 within the RxL binding pockets of Cyclin A and Cyclin B. These simulations provide insights into the key intermolecular interactions that drive binding affinity and selectivity.

Table of Key Interactions Predicted by Molecular Docking:

Interaction Type Description Relevance to CID-078
Hydrophobic Interactions The macrocycle's non-polar moieties engage with the hydrophobic patch on the cyclin surface.Mimics the crucial leucine interaction of the native RxL motif.
Hydrogen Bonding Specific hydrogen bonds are formed between the macrocycle and backbone or side-chain atoms of the cyclin.Contributes to high affinity and selectivity.
Electrostatic Interactions Charged groups on the macrocycle interact with oppositely charged residues in the binding pocket.Mimics the critical arginine interaction of the native RxL motif.

These simulations allow for the virtual screening of large libraries of macrocycles, prioritizing the synthesis of compounds with the highest predicted affinity and most favorable interaction profiles.

Molecular Dynamics Simulations to Elucidate Binding Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. For a flexible molecule like a macrocycle binding to a protein surface, MD simulations are crucial for assessing the stability of the predicted binding mode.

MD simulations can:

Confirm the stability of key hydrogen bonds and hydrophobic interactions.

Reveal the role of water molecules in mediating protein-ligand interactions.

Provide insights into the conformational changes that may occur in both the macrocycle and the protein upon binding.

The stability of the CID-078-cyclin complex, as predicted by MD simulations, would be a critical factor in its high-affinity binding and potent inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR models for the CID-078 series are proprietary, the general approach would involve:

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, and steric properties) would be calculated for a series of macrocyclic analogues.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a predictive model that correlates these descriptors with biological activity (e.g., IC50 values for cyclin binding).

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external test sets of compounds.

Such QSAR models would guide the design of new analogues with improved potency and other desired properties, accelerating the optimization process.

In Silico Prediction of Target Selectivity

CID-078 is a first-in-class, orally bioavailable macrocyclic peptide designed to target key regulators of the cell cycle. circlepharma.compatsnap.com Computational modeling and in silico analysis have been instrumental in the design and prediction of its target selectivity. The primary mechanism of CID-078 is the inhibition of protein-protein interactions (PPIs) rather than direct enzymatic inhibition, a novel approach targeting cell cycle dysregulation in cancer. patsnap.com

The selectivity of CID-078 is centered on its ability to disrupt the interaction between cyclins A and B and their respective substrates, which is mediated by the RxL (arginine-x-leucine) motif. circlepharma.compatsnap.com In silico studies, as part of Circle Pharma's MXMO™ platform, have guided the rational design of this macrocycle to specifically bind to the RxL binding groove on cyclins A and B. circlepharma.combusinesswire.com This targeted disruption prevents the phosphorylation of key substrates involved in cell cycle progression.

Preclinical data have confirmed the predictions from computational studies, showing that CID-078 potently and selectively disrupts the interaction between Cyclin A and its substrate E2F, and Cyclin B and its modulator Myt1. circlepharma.combusinesswire.combiospace.com This dual inhibitory activity leads to cell cycle arrest and is selectively cytotoxic to tumor cells exhibiting dysregulated cell cycle control, particularly those with high E2F activity or mutations in the RB1 pathway. firstwordpharma.com The selectivity is further highlighted by the compound's ability to induce tumor regression in preclinical models of various cancers, including small-cell lung cancer (SCLC), triple-negative breast cancer (TNBC), and ER+/HER2- breast cancer. circlepharma.combiospace.comfirstwordpharma.com

The predicted target selectivity of CID-078 has been correlated with specific cancer genotypes. For instance, its single-agent activity is associated with RB1 mutations, high E2F target gene expression, and high G2M checkpoint pathway scores. firstwordpharma.com Furthermore, the deletion of the CDKN2A gene has been suggested as a potential biomarker for sensitivity to CID-078. patsnap.com These findings underscore the power of computational predictions in identifying patient populations that are most likely to respond to this targeted therapy.

Synthesis and Chemical Derivatization of Cid 078 and Analogues

Synthetic Methodologies for Macrocyclic Cyclin A/B RxL Inhibitors

The synthesis of macrocyclic peptides that can effectively inhibit the interaction between Cyclin A/B and their substrates presents a significant chemical challenge. These molecules must be designed to mimic the binding motif of natural substrates while possessing drug-like properties such as cell permeability. researchgate.netaacrjournals.org

Strategies for Macrocyclization

The core of synthesizing these inhibitors lies in the macrocyclization step, which transforms a linear peptide precursor into a cyclic structure. The choice of macrocyclization strategy is critical as it influences the final conformation of the molecule and, consequently, its biological activity.

One key strategy involves sidechain-to-tail cyclization . This approach mimics the natural binding motif of substrates like p27, where the side chain of an amino acid is linked to the C-terminus of the peptide. circlepharma.com This method has been shown to effectively replicate the necessary conformation for binding to the hydrophobic patch on Cyclin A. circlepharma.com

The optimization of these macrocycles for improved permeability often involves several key modifications:

Removal of polar sidechains: To enhance lipid bilayer traversal. circlepharma.com

N-alkylation of backbone amides: This modification reduces the number of hydrogen bond donors, which can improve passive diffusion across cell membranes. circlepharma.com

Tuning of hydrophobic interactions: Adjusting the hydrophobicity of the molecule to achieve a balance between solubility and membrane permeability. circlepharma.com

Key Synthetic Intermediates and Reaction Pathways

The synthesis of these complex macrocycles relies on a multi-step approach that often begins with solid-phase peptide synthesis (SPPS), a technique that allows for the efficient assembly of the linear peptide backbone. circlepharma.com

Early structure-activity relationship (SAR) campaigns for these inhibitors utilized semi-automated SPPS with commercially available amino acid building blocks. circlepharma.com As the research progressed, the synthetic approach evolved to incorporate a combination of:

Non-proteinogenic amino acid synthesis: The creation of custom amino acids to explore a wider chemical space and optimize binding interactions. circlepharma.com

Solid-phase peptide synthesis (SPPS): For the assembly of the linear peptide chain. circlepharma.com

Late-stage functionalization: The modification of the peptide after its initial synthesis to introduce diverse chemical groups and fine-tune its properties. circlepharma.com

A common reaction pathway involves the esterification of a protected amino acid, followed by a series of coupling and deprotection steps to build the linear peptide on a solid support. The final macrocyclization is typically performed in solution after cleaving the linear peptide from the resin.

Design and Synthesis of Analogue Libraries for SAR Exploration

The identification of a lead compound like CID-078 is the result of a systematic exploration of the chemical space around an initial hit. circlepharma.com This is achieved through the design and synthesis of analogue libraries to establish a comprehensive structure-activity relationship (SAR).

Rational Design Based on Computational Predictions

Computational modeling plays a pivotal role in the rational design of new analogues. By leveraging the crystal structure of Cyclin A/CDK2 in complex with a substrate peptide, researchers can predict how modifications to the inhibitor will affect its binding affinity and selectivity. circlepharma.com

Key molecular features that have been identified as drivers of selectivity and cell potency include the phenylalanine residue and the C-terminus capping group . circlepharma.com Computational tools can be used to model different substitutions at these positions to predict their impact on the inhibitor's interaction with the target protein.

Combinatorial Chemistry Approaches for Library Generation

To rapidly explore a wide range of chemical modifications, combinatorial chemistry approaches are employed. This involves the systematic and parallel synthesis of a large number of related compounds. For macrocyclic peptide inhibitors, this can be achieved by varying the amino acid building blocks used in the SPPS or by introducing a diverse set of chemical moieties through late-stage functionalization. circlepharma.com

This systematic approach allows for the efficient mapping of the SAR, leading to the identification of compounds with optimized properties, such as increased potency, improved cell permeability, and enhanced metabolic stability. The development of orally bioavailable macrocyclic Cyclin A/B RxL inhibitors is a direct outcome of these extensive SAR campaigns. circlepharma.comcirclepharma.com

Cellular and Biochemical Pathway Modulation by Cid 078

Impact on Cell Signaling Pathways

CID-078 exerts its primary effects by intervening in the core machinery of cell cycle progression, which has significant downstream consequences on other interconnected signaling networks.

Investigation of Interacting Signaling Cascades

The principal signaling cascade targeted by CID-078 is the Cyclin-Dependent Kinase (CDK)-Retinoblastoma (RB)-E2F pathway, which governs the G1/S and G2/M transitions of the cell cycle. bioworld.comresearchgate.net In many cancers, alterations in this axis, such as mutations in RB1, lead to hyperactive E2F transcription factor activity, driving uncontrolled cell proliferation. bioworld.comresearchgate.net CID-078 is designed to selectively bind to the hydrophobic patch on Cyclin A and Cyclin B, thereby blocking the interaction with substrates that contain an RxL (arginine-x-leucine) motif. researchgate.netaacrjournals.org

Key interacting signaling cascades influenced by CID-078 include:

E2F Signaling Pathway : By preventing the interaction between Cyclin A and its substrate E2F1, CID-078 leads to a paradoxical hyperactivation of E2F. bioworld.comresearchgate.net This sustained E2F activity, uncoupled from its normal regulation, induces significant cellular stress and can trigger apoptotic pathways in cancer cells with a high dependency on this pathway. bioworld.comresearchgate.net

Spindle Assembly Checkpoint (SAC) : CID-078 has been observed to activate the spindle assembly checkpoint. bioworld.com This is a critical mitotic surveillance mechanism that ensures proper chromosome segregation. By disrupting the normal function of Cyclin B, which is essential for mitotic progression, CID-078 can induce mitotic arrest and subsequent cell death. bioworld.commorningstar.com

Potential Cross-Talk with Other Cellular Regulation Networks

The targeted disruption of the Cyclin A/B-E2F1 axis by CID-078 initiates a cascade of events that demonstrates significant cross-talk with other cellular regulatory networks. The induction of DNA damage and activation of the SAC are prime examples of this cross-talk.

The hyperactivation of E2F can lead to replication stress, which in turn activates the DDR pathway. The subsequent inhibition of the ATR/Chk1 repair pathway by CID-078 creates a synthetic lethal scenario in cancer cells that are already experiencing high levels of oncogenic stress. bioworld.comresearchgate.netresearchgate.net

Furthermore, the disruption of Cyclin B function and the resulting mitotic arrest directly engages the spindle assembly checkpoint. The cell's inability to satisfy the SAC due to CID-078's effects leads to prolonged mitotic arrest, which can ultimately trigger apoptosis. This highlights a direct link between the cell cycle machinery and the pathways governing programmed cell death.

Enzyme Inhibition and Receptor Binding Assays

The efficacy of CID-078 is defined by its specific and potent inhibition of the protein-protein interactions between Cyclin A/B and their substrates.

Characterization of Inhibitory Kinetics

While specific kinetic parameters such as Ki values for CID-078 are not extensively published, the available data from preclinical studies on related compounds provide insight into the inhibitory profile. For instance, a closely related Cyclin A/B RxL tool compound, CIRc-004, has been characterized for its binding affinity.

Table 1: Biochemical Binding Affinity of a Cyclin A/B RxL Inhibitor (CIRc-004)
CompoundTargetBinding Affinity (nM)
CIRc-004Cyclin A13
Cyclin E260
Cyclin B2.0

This data for a tool compound suggests a high affinity for Cyclin B and Cyclin A, with significantly lower affinity for Cyclin E, indicating a degree of selectivity. circlepharma.com

Cellular potency of CID-078 has been demonstrated in various cancer cell lines. In neuroblastoma cell lines, CID-078 showed varied sensitivity.

Table 2: Cellular Potency (GI₅₀) of CID-078 in Neuroblastoma Cell Lines
Cell LineGenetic BackgroundGI₅₀
SH-SY5Y C7.3CDKN2A inactivated55 nM
SH-SY5Y C8.10CDKN2A inactivated6 nM
SH-SY5Y WTWild Type> 10 µM

These results indicate that the inactivation of the tumor suppressor CDKN2A sensitizes neuroblastoma cells to CID-078. bioworld.com

Ligand-Binding Studies to Target Proteins

Ligand-binding studies have confirmed that CID-078 directly engages with Cyclin A and Cyclin B. researchgate.netaacrjournals.org The molecule is designed to fit into the hydrophobic patch on the surface of these cyclins, a site that is crucial for the recruitment of proteins containing the RxL motif. researchgate.netaacrjournals.org By occupying this site, CID-078 physically obstructs the binding of key substrates.

The primary targets of this inhibitory action are the protein-protein interactions between:

Cyclin A2-CDK2 and E2F1 : This interaction is critical for the down-regulation of E2F1 activity as cells progress through the S and G2 phases. researchgate.netaacrjournals.org

Cyclin B1-CDK1 and Myt1 : Myt1 is a kinase that inhibits CDK1 activity. By preventing the Myt1-Cyclin B1 interaction, CID-078 contributes to the activation of CDK1, which can lead to premature or unregulated entry into mitosis. researchgate.netaacrjournals.org

Cyclin A and Treslin : Disruption of this interaction has been identified as a key mechanism by which CID-078 impairs the DNA damage response. researchgate.net

Specificity Profiling against Related Enzymes/Receptors

CID-078 is described as a selective dual inhibitor of Cyclin A and Cyclin B. circlepharma.comcirclepharma.com The specificity is derived from its design as a macrocycle that targets the unique structural features of the hydrophobic patch on these cyclins. circlepharma.com

Biochemical and cellular studies have shown that Circle Pharma's Cyclin A/B RxL inhibitors potently and selectively disrupt the protein-to-protein interactions involving Cyclins A and B. businesswire.com The binding affinity data for the tool compound CIRc-004 (Table 1) demonstrates a clear selectivity for Cyclin A and B over Cyclin E. circlepharma.com This suggests that CID-078 is likely to have a favorable specificity profile, minimizing off-target effects on other cyclin-CDK complexes that regulate different phases of the cell cycle. Further comprehensive profiling against a broader panel of kinases and receptors would be necessary to fully delineate its specificity.

Gene Expression and Proteomic Profiling

The molecular impact of CID-078 on cancer cells is characterized by significant alterations in gene expression and protein activity, reflecting its mechanism as a dual inhibitor of cyclin A and cyclin B. These changes are central to understanding its therapeutic potential and the cellular pathways it modulates.

Transcriptomic Changes in Response to CID-078 Treatment

Treatment with CID-078 induces notable changes in the transcriptomic landscape of tumor cells, particularly in pathways associated with cell cycle regulation and DNA damage response. Preclinical studies in various cancer models, including breast and lung cancer, have demonstrated that the antitumor activity of CID-078 is closely correlated with the baseline expression levels of specific genes. firstwordpharma.comcirclepharma.com

Key genes whose expression levels are associated with sensitivity to CID-078 include E2F1 and ESPL1. firstwordpharma.comcirclepharma.comcirclepharma.com Tumors with higher expression of E2F targets and elevated G2M checkpoint hallmark pathway scores have shown greater sensitivity to CID-078. circlepharma.comcirclepharma.com For instance, in preclinical models of small-cell and non-small-cell lung cancer, tumor models with high E2F target and G2M checkpoint pathway scores demonstrated significant tumor growth inhibition or regression upon treatment. circlepharma.com Similarly, in breast cancer patient-derived xenograft (PDX) models, the in vivo efficacy of CID-078 was correlated with the expression of E2F1 and ESPL1. firstwordpharma.comcirclepharma.com

Furthermore, research in neuroblastoma models has suggested that the status of the CDKN2A gene may serve as a potential patient stratification marker. businesswire.com Deletion of CDKN2A was found to sensitize neuroblastoma cells to CID-078, indicating its potential as a biomarker for predicting therapeutic response. businesswire.com

Table 1: Genes and Pathways Associated with CID-078 Activity

Gene/Pathway Association with CID-078 Cancer Model(s) Reference(s)
E2F1 Higher expression correlates with increased sensitivity and antitumor activity. Breast Cancer, Lung Cancer firstwordpharma.comcirclepharma.comcirclepharma.com
ESPL1 (Separase) Higher expression correlates with increased sensitivity and antitumor activity. Breast Cancer, Lung Cancer firstwordpharma.comcirclepharma.comcirclepharma.com
E2F Targets High hallmark pathway scores correlate with tumor growth inhibition. Lung Cancer, Breast Cancer circlepharma.comcirclepharma.com
G2M Checkpoint High hallmark pathway scores correlate with tumor growth inhibition. Lung Cancer, Breast Cancer circlepharma.comcirclepharma.com
CDKN2A Deletion sensitizes cells to CID-078. Neuroblastoma businesswire.com

Proteomic Alterations in Cellular Models

CID-078 functions by disrupting protein-protein interactions, leading to specific proteomic alterations that trigger cell cycle arrest and apoptosis. firstwordpharma.combusinesswire.com A primary mechanism of CID-078 is the potent and selective disruption of the interaction between cyclins A and B and their substrates, which contain an RxL (arginine-x-leucine) motif. businesswire.com Key substrates affected include the transcription factor E2F (a substrate of cyclin A) and the kinase Myt1 (a modulator of cyclin B). firstwordpharma.combusinesswire.compharmabiz.com

Pharmacodynamic studies have confirmed the downstream effects of this inhibition. In preclinical cancer models, treatment with CID-078 leads to a significant increase in the phosphorylation of specific proteins. A notable alteration is the increased phosphorylation of separase at serine 1126 (pSeparase S1126). circlepharma.com Separase is a direct substrate of the Cyclin B1-CDK1 complex, and its inhibitory phosphorylation following CID-078 treatment is a key indicator of the compound's on-target activity, leading to mitotic arrest. circlepharma.com

Additionally, an increase in the phosphorylation of ATM at serine 1981 (pATM S1981) has been observed in tumor models treated with CID-078. circlepharma.com This suggests the induction of a DNA damage response, a known consequence of cell cycle dysregulation. circlepharma.com These specific proteomic changes confirm the compound's mechanism of action, which involves inducing G2/M arrest and activating the spindle assembly checkpoint. circlepharma.combusinesswire.com

Table 2: Key Proteomic Alterations Induced by CID-078

Protein Alteration Description Cellular Consequence Reference(s)
pSeparase (S1126) Increased phosphorylation. Indication of Cyclin B1-CDK1 inhibition, leading to mitotic arrest. circlepharma.com
pATM (S1981) Increased phosphorylation. Activation of the DNA damage response pathway. circlepharma.com
Cyclin A/E2F Interaction Disruption of protein-protein interaction. Hyperactivation of E2F, leading to synthetic lethality in E2F-driven tumors. circlepharma.combusinesswire.com
Cyclin B/Myt1 Interaction Disruption of protein-protein interaction. Contributes to dysregulation of entry into mitosis. firstwordpharma.combusinesswire.compharmabiz.com

Analytical Methodologies for Cid 078 in Research Settings

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation of CID 53976762 from complex matrices and for the analysis of its purity. Gas chromatography (GC) is a particularly prevalent technique for the analysis of volatile and semi-volatile organosilicon compounds. frontiersin.orgresearchgate.net

Gas Chromatography (GC):

The separation of siloxanes like this compound is effectively performed using capillary columns with specific stationary phases. The choice of the column is critical for achieving optimal resolution and separation from other components.

Sample Preparation: For trace analysis in various matrices, solid-phase microextraction (SPME) has emerged as a simple, rapid, and effective sample preparation method. frontiersin.org The selection of the SPME fiber coating, such as divinylbenzene/polydimethylsiloxane (DVB/PDMS), is crucial for the efficient extraction of target analytes. researchgate.net

Column Selection: Columns such as the DB-5MS and VF-WAX elastic quartz capillary columns have been successfully employed for the separation of various siloxanes. frontiersin.org The selection between a non-polar phase like DB-5MS and a more polar phase like a SUPELCOWAX-10 depends on the specific separation requirements and the polarity of potential co-eluting compounds. frontiersin.orgmdpi.com

Detection: Flame ionization detection (FID) and mass spectrometry (MS) are common detectors for GC analysis of organosilicon compounds. researchgate.net

Liquid Chromatography (LC):

While GC is more common for volatile siloxanes, liquid chromatography, particularly high-performance liquid chromatography (HPLC), can be employed for less volatile analogues or when derivatization is not desirable. Reversed-phase HPLC with C18 columns is a standard approach, though method development is required to optimize the mobile phase composition for adequate retention and separation of these relatively nonpolar compounds.

Table 1: Exemplary Gas Chromatographic Conditions for Siloxane Analysis

ParameterConditionReference
Column VF-WAX elastic quartz capillary column frontiersin.org
Oven Program 35°C (2 min hold), then 10°C/min to 240°C (5 min hold) frontiersin.org
Sample Preparation Solid-Phase Microextraction (SPME) frontiersin.org
SPME Fiber Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) researchgate.net
Detection Mass Spectrometry (MS) frontiersin.org

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for confirming the structure of organosilicon compounds.

¹H NMR: The proton NMR spectrum of a compound with a structure similar to that suggested by the SMILES string of this compound would exhibit characteristic signals for the methoxy (B1213986) group protons, the protons on the cyclohexene (B86901) oxide ring, and the protons of the ethyl bridge. vulcanchem.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms within the molecule, corroborating the structural assignment. pku.edu.cn

²⁹Si NMR: For a comprehensive structural analysis, ²⁹Si NMR can be utilized to directly probe the silicon environment, offering valuable data on the nature of the substituents attached to the silicon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for:

Si-O-C stretching: Indicative of the methoxysilyl group.

C-O-C stretching: Corresponding to the epoxide ring.

C-H stretching and bending: From the alkyl and cycloalkyl moieties. vulcanchem.com

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected FeaturesReference
¹H NMR Signals for methoxy, cyclohexene oxide, and ethyl protons vulcanchem.com
¹³C NMR Resonances for all unique carbon atoms in the structure pku.edu.cn
FTIR Absorption bands for Si-O-C, C-O-C (epoxide), and C-H bonds vulcanchem.com

Mass Spectrometry for Compound Identification and Quantification

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the sensitive detection, identification, and quantification of this compound. frontiersin.orgfilab.fr

Identification: The mass spectrum of this compound will display a molecular ion peak corresponding to its molecular weight (184.31 g/mol ), along with a characteristic fragmentation pattern. vulcanchem.com This pattern, which arises from the cleavage of specific bonds within the molecule, serves as a fingerprint for its identification. For a related compound, (E)-4-[ethenyl(dimethyl)silyl]oxypent-3-en-2-one (C₉H₁₆O₂Si), the top three mass-to-charge ratio (m/z) peaks in its mass spectrum are 141, 169, and 59. nih.gov

Quantification: For quantitative analysis, selected ion monitoring (SIM) mode is often employed. scientificspectator.com This approach enhances sensitivity and selectivity by monitoring only specific fragment ions that are characteristic of the target analyte. An internal standard method is typically used for accurate quantification. frontiersin.org

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental composition. arkat-usa.org

Development of High-Throughput Screening Assays for Analogues

High-throughput screening (HTS) is a crucial technology in drug discovery and materials science for rapidly evaluating large numbers of compounds. bmglabtech.com While specific HTS assays for this compound are not documented, the development of such assays for its analogues would follow established principles. The goal of HTS is to identify "hits" from a compound library that exhibit a desired biological or chemical activity. bmglabtech.com

The development of an HTS assay for analogues of this compound would involve several key steps:

Assay Design and Miniaturization: The first step is to design a robust and reproducible assay that can be performed in a miniaturized format (e.g., 96- or 384-well plates) to conserve reagents and compound stocks. agilent.com

Automation: The assay is then adapted for automation using liquid handling robotics to enable the screening of thousands of compounds in a short period. agilent.com

Compound Library Screening: A diverse library of compounds, which could include other organosilicon molecules or small molecules with similar structural motifs, would be screened. agilent.com

Data Analysis: Sophisticated software is used to analyze the large datasets generated from the HTS campaign to identify statistically significant hits. agilent.com

The development of HTS assays is essential for exploring the structure-activity relationships (SAR) of analogues of this compound and for identifying lead compounds for further development in various applications.

Drug Discovery and Lead Optimization Context for Cid 078

CID-078 as a Lead Compound for Therapeutic Development

CID-078's journey from a chemical entity to a lead compound for therapeutic development is rooted in its unique mechanism of action and its potential to address unmet needs in cancer therapy. circlepharma.compatsnap.com

Rationale for its Selection as a Lead

The primary rationale for selecting CID-078 as a lead compound stems from its novel mechanism of targeting the protein-protein interactions between cyclins and their substrates. businesswire.com Cell cycle progression is tightly regulated by cyclins and cyclin-dependent kinases (CDKs). circlepharma.com In many cancers, alterations in the CDK-RB-E2F pathway lead to heightened and oncogenic activity of the E2F transcription factor. ascopubs.org

CID-078 selectively disrupts the interaction between the RxL motif on E2F and the hydrophobic patch on cyclin A. circlepharma.com This disruption leads to a paradoxical hyperactivation of E2F, which in turn induces synthetic lethality in tumors that are driven by high E2F activity. circlepharma.comascopubs.org It also blocks the interaction of Myt1 with cyclin B1-CDK1. circlepharma.comascopubs.org This dual inhibitory activity against both cyclin A and B offered a promising and targeted therapeutic strategy, particularly for cancers with near-universal loss of function mutations in RB1 and TP53, such as small cell lung cancer (SCLC), which have historically been difficult to treat with targeted therapies. patsnap.combiorxiv.org The orally bioavailable and cell-permeable nature of this macrocycle further solidified its position as a promising lead candidate. patsnap.combioworld.combusinesswire.comcirclepharma.com

Early-Stage Lead Identification and Validation

CID-078 was identified and developed through Circle Pharma's proprietary MXMO™ platform, which focuses on creating macrocycle therapeutics for challenging drug targets. circlepharma.combusinesswire.com The development program was built upon foundational research demonstrating that disrupting cyclins in the context of dysregulated cell cycle control and high E2F activity could lead to synthetic lethality. patsnap.combusinesswire.com

Early validation involved a series of biochemical and cellular studies which confirmed that the cyclin A/B RxL inhibitors could potently and selectively disrupt the protein-to-protein interactions between cyclins A/B and their key substrates, including E2F and Myt1. patsnap.combusinesswire.comcancernetwork.com Preclinical validation in various in vivo models, including patient-derived xenograft (PDX) models of breast cancer and neuroblastoma, demonstrated significant single-agent anti-tumor activity. patsnap.combusinesswire.comcirclepharma.com These studies showed that CID-078 could induce tumor regression, providing strong evidence for its therapeutic potential and validating its mechanism of action. patsnap.comcirclepharma.comcancernetwork.com

Strategies for Lead Optimization

The optimization of CID-078 focused on enhancing its drug-like properties, including biological activity, target selectivity, and pharmacokinetic profile, to ensure its suitability for clinical development. wuxiapptec.com

Optimization of Biological Activity and Potency

The optimization of CID-078 aimed to maximize its inhibitory effect on the cyclin A/B-RxL interaction while maintaining favorable physicochemical properties. This process involves synthesizing and testing a series of macrocycles to establish a clear structure-activity relationship (SAR). researchgate.netnih.gov The goal is to identify molecules that potently inhibit the target interaction at low concentrations. schrodinger.com

Preclinical studies have demonstrated the potent activity of CID-078 across various cancer models. In neuroblastoma cell lines, it showed high sensitivity with GI50 values as low as 6 nM in a clone where CDKN2A was inactivated. bioworld.com In breast cancer PDX models, treatment with CID-078 led to tumor regression, and this activity correlated with the expression of E2F1 and separase (ESPL1). patsnap.comcirclepharma.com These findings highlight the successful optimization of its biological potency against cancers with specific molecular vulnerabilities. patsnap.comcirclepharma.com

Table 1: In Vitro Activity of CID-078 in Neuroblastoma Cell Lines

Cell Line Clone CDKN2A Status GI50 Value
SH-SY5Y C7.3 Inactivated 55 nM
SH-SY5Y C8.10 Inactivated 6 nM
SH-SY5Y WT Wild-Type >10 µM

Data sourced from a study on preclinical neuroblastoma models. bioworld.com

Enhancing Target Selectivity

A critical aspect of lead optimization is ensuring the compound selectively interacts with its intended targets to minimize off-target effects. CID-078 was designed to selectively bind to the hydrophobic patch of cyclins A and B, disrupting their interaction with RxL motif-containing substrates. circlepharma.comascopubs.org This selective disruption is key to its mechanism of inducing synthetic lethality in cancer cells with high E2F activity. businesswire.comcirclepharma.com

Biochemical and cellular studies have confirmed the potent and selective disruption of the protein-to-protein interaction between cyclins A/B and their substrates by Circle Pharma's inhibitors. patsnap.combusinesswire.comcancernetwork.comcirclepharma.com The macrocyclic structure of CID-078 provides a complex and defined shape that can be engineered for high-precision binding to the target, which is a significant advantage in achieving selectivity over other cellular proteins. biorxiv.org The development process focused on creating macrocycles with diverse selectivity profiles before optimizing the final candidate, CID-078, for its dual cyclin A/B inhibitory action. biorxiv.org

Preclinical Pharmacokinetic (PK) Profiling in Animal Models

The evaluation of a lead compound's absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial. For CID-078, a key feature is its oral bioavailability, which is a significant achievement for a macrocyclic therapeutic. patsnap.combioworld.combusinesswire.comcirclepharma.com

Preclinical pharmacokinetic studies in animal models were predictive of good oral bioavailability and properties consistent with the intended clinical administration schedule. ascopubs.orgnih.gov Projections based on preclinical data indicated an oral bioavailability of approximately 20% in humans. ascopubs.org The compound demonstrated the ability to cause single-agent tumor regressions in multiple in vivo models when dosed at clinically achievable levels. circlepharma.com A Phase 1 clinical trial has been initiated to formally evaluate the safety, tolerability, and pharmacokinetics of CID-078 in patients with advanced solid tumors. circlepharma.combusinesswire.comlarvol.com Secondary endpoints of this trial include key PK parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the concentration-time curve (AUC), and the terminal half-life of the compound. cancernetwork.com

Table 2: Compound Names Mentioned

Compound Name
CID-078
PubChem CID 53976762
SGR-1505
JNJ-67856633
ONO-7018
M1i-124
Acetazolamide
Azithromycin
Cisplatin
Durvalumab
Olaparib
Olvi-vec
Serplulimab
Caspofungin
SCY-078 (MK-3118)

Future Directions in the Development of Cyclin A/B RxL Inhibitors

The development of inhibitors targeting the protein-protein interactions (PPIs) of Cyclin A and Cyclin B, particularly those mediated by the RxL (arginine-x-leucine) motif, represents a promising frontier in cancer therapy. The clinical candidate CID-078, an orally bioavailable macrocycle with dual Cyclin A/B inhibitory activity, serves as a key example in this field. cancernetwork.combusinesswire.com Future efforts are focused on refining and expanding upon the successes of such pioneering molecules.

Exploration of Novel Macrocycle Scaffolds

The macrocyclic structure of CID-078 is crucial to its function, offering a rigid scaffold that can effectively disrupt the interface between cyclins and their substrates. biorxiv.org The exploration of novel macrocyclic scaffolds is a key area of future development for several reasons. Different scaffolds can offer improved potency, selectivity, and pharmacokinetic properties. rsc.org The goal is to identify macrocycles that can more effectively mimic the binding of RxL motifs to the hydrophobic patch on cyclins. biorxiv.org

Researchers are employing structure-based drug design and scaffold hopping strategies to create new macrocyclic structures. scienceopen.commdpi.com This involves generating diverse chemical frameworks that maintain the necessary spatial arrangement of pharmacophoric groups for cyclin binding while offering new intellectual property and potentially improved drug-like qualities. mdpi.com The use of different linker chemistries and lengths within the macrocycle can significantly impact binding affinity and selectivity for Cyclin A versus Cyclin B. scienceopen.com For instance, the optimization of a pyridine-based macrocyclic CDK2 inhibitor showed that a six-atom linker provided superior potency. scienceopen.com

The development of these novel scaffolds is often guided by computational modeling to predict their binding modes and affinities before synthesis, accelerating the discovery process. mdpi.com A key challenge is to design peptidic macrocycles that are not only potent and selective but also stable and cell-permeable, allowing them to reach their intracellular targets. biorxiv.org

Development of Predictive Preclinical Models

The successful clinical translation of Cyclin A/B RxL inhibitors heavily relies on the use of predictive preclinical models that can accurately recapitulate the human tumor microenvironment and predict patient response. For CID-078, preclinical studies have utilized a range of models, including human tumor cell lines and patient-derived xenografts (PDXs) of small cell lung cancer (SCLC), ovarian cancer, and breast cancer. businesswire.comcirclepharma.comcirclepharma.com

Future directions in this area involve the development of more sophisticated and personalized preclinical models. This includes the expanded use of PDX models from diverse cancer types and with varying genetic backgrounds to identify biomarkers of sensitivity and resistance. circlepharma.com For example, preclinical data for CID-078 has shown anti-tumor activity in models of triple-negative breast cancer (TNBC) and estrogen receptor-positive/human epidermal growth factor receptor 2-negative (ER+/HER2-) breast cancer following treatment with CDK4/6 inhibitors. circlepharma.com

Moreover, there is a growing emphasis on developing models that can predict synergistic combinations. For instance, preclinical models of ovarian cancer have demonstrated that the CDK inhibitor dinaciclib (B612106) acts synergistically with cisplatin. oncotarget.com The development of such combination therapy models will be crucial for positioning new Cyclin A/B RxL inhibitors in the clinical setting. The identification of biomarkers, such as cyclin B1 levels, that can predict the efficacy of Chk1 inhibitors in different cancer types, highlights the importance of biomarker-driven preclinical studies. nih.gov

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches has been instrumental in the development of Cyclin A/B RxL inhibitors and will continue to be a cornerstone of future research. mdpi.com Advanced computational techniques, such as molecular dynamics simulations and free energy calculations, are being used to gain a deeper understanding of the conformational dynamics of cyclin-inhibitor interactions. nih.govresearchgate.net These methods allow for a more accurate prediction of binding affinities and can guide the rational design of more potent and selective inhibitors. mdpi.com

Genome-wide CRISPR/Cas9 screens represent a powerful experimental methodology that has been used to elucidate the mechanisms of action of Cyclin A/B inhibitors. biorxiv.orgcirclepharma.com For example, such screens have revealed that the activation of the spindle assembly checkpoint (SAC) is a key mechanism for the selective cancer cell killing induced by these inhibitors. circlepharma.com

The integration of these advanced methodologies will facilitate a more efficient and effective drug discovery and development process. For example, computational modeling can prioritize the synthesis of the most promising compounds, which can then be validated in sophisticated preclinical models identified through experimental screening approaches. This iterative cycle of computational design and experimental validation will be critical for the development of the next generation of Cyclin A/B RxL inhibitors. researchgate.net

Q & A

Q. How to address ethical challenges in publishing negative or inconclusive results for this compound?

  • Disclose all data transparently, including failed experiments, in supplemental materials. Use platforms like PLOS ONE or BioRxiv for preprints. Align with COPE (Committee on Publication Ethics) guidelines to avoid selective reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.